molecular formula C9H11NO3 B15207859 1,2-Propanedione, 1-(4-hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)- CAS No. 60403-93-2

1,2-Propanedione, 1-(4-hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)-

Cat. No.: B15207859
CAS No.: 60403-93-2
M. Wt: 181.19 g/mol
InChI Key: HQXVWXPXSCFAAE-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione is a heterocyclic organic compound featuring a pyrrole ring substituted with hydroxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione typically involves the reaction of 2,5-dimethylpyrrole with appropriate ketones under acidic conditions. For instance, a mixture of 2,5-dimethylpyrrole and ketones in ethanol, refluxed in the presence of glacial acetic acid, can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions 2 and 5.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione involves its interaction with various molecular targets. The hydroxy and carbonyl groups facilitate binding to enzymes and receptors, influencing biological pathways. For instance, it can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical processes .

Comparison with Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
  • Ethanone, 1-(1H-pyrrol-2-yl)-

Comparison: 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

60403-93-2

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(4-hydroxy-1,5-dimethylpyrrol-2-yl)propane-1,2-dione

InChI

InChI=1S/C9H11NO3/c1-5-8(12)4-7(10(5)3)9(13)6(2)11/h4,12H,1-3H3

InChI Key

HQXVWXPXSCFAAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C)C(=O)C(=O)C)O

Origin of Product

United States

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